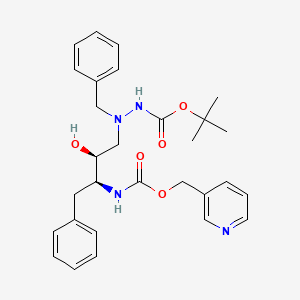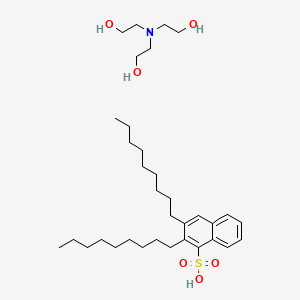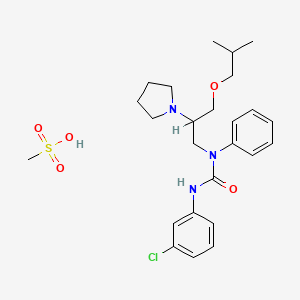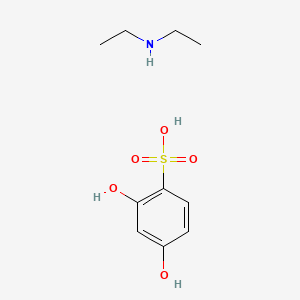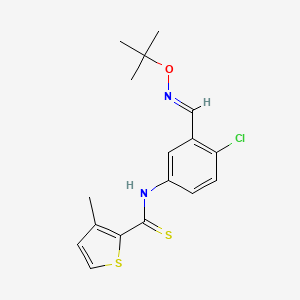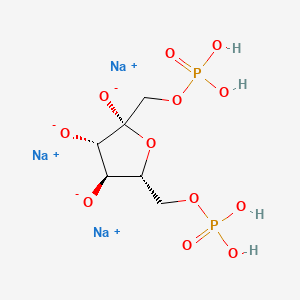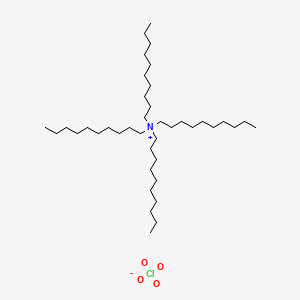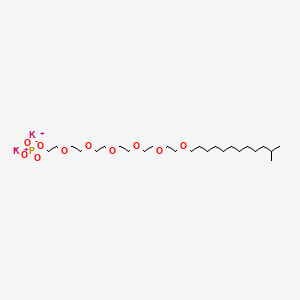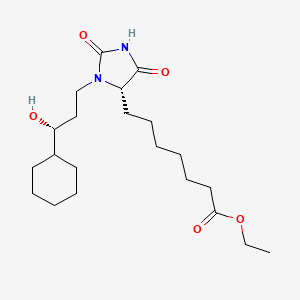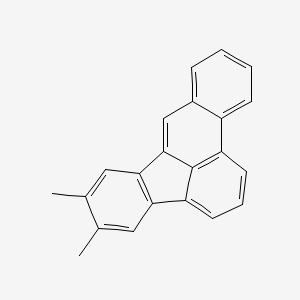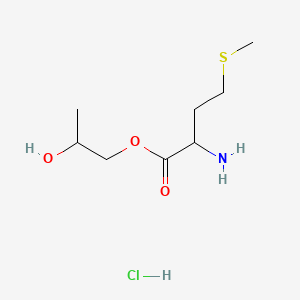
Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, ethyl ester is a complex organic compound with a unique structure that includes both ester and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, ethyl ester typically involves multiple steps One common method includes the esterification of benzoic acid derivatives with ethyl alcohol in the presence of an acid catalyst
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, ethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, ethyl ester involves its interaction with specific molecular targets. The thioether and ester groups can interact with enzymes and proteins, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, methyl ester
- **Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, propyl ester
Uniqueness
The unique combination of thioether and ester functional groups in Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, ethyl ester distinguishes it from similar compounds. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
135813-22-8 |
|---|---|
Molecular Formula |
C14H19NO3S2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
ethyl 2-methylsulfanyl-5-(propan-2-yloxycarbothioylamino)benzoate |
InChI |
InChI=1S/C14H19NO3S2/c1-5-17-13(16)11-8-10(6-7-12(11)20-4)15-14(19)18-9(2)3/h6-9H,5H2,1-4H3,(H,15,19) |
InChI Key |
AJSPUUKEJYNNPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


